tert-butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C19H29BN4O4 and its molecular weight is 388.3 g/mol. The purity is usually 95%.
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Biological Activity
tert-butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS No. 1153949-15-5) is a complex organic compound that has garnered attention for its potential biological activities. This compound features an azetidine ring and various functional groups that may contribute to its pharmacological properties.
- Molecular Formula : C19H29BN4O4
- Molecular Weight : 388.27 g/mol
- Density : 1.16 g/cm³ (predicted)
- Boiling Point : 539.9 °C (predicted)
Biological Activity Overview
Research indicates that azetidine derivatives, including this compound, exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Azetidine derivatives have been reported to possess significant antimicrobial properties. Studies suggest that modifications in the azetidine structure can enhance their effectiveness against various pathogens. For example:
- Antibacterial and Antifungal Activities : Research has shown that specific azetidine derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .
Anticancer Potential
The compound's structure suggests it may interact with biological targets involved in cancer progression:
- Cell Proliferation Inhibition : Analogues of azetidine compounds have demonstrated moderate to excellent antiproliferative activities against cancer cell lines. For instance, some derivatives showed IC50 values in the low nanomolar range against lung cancer (A549) and colorectal cancer (HCT116) cell lines .
Case Studies and Research Findings
Several studies have documented the biological activities of azetidine derivatives:
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Targeting Enzymatic Pathways : Similar compounds have been shown to act on specific enzymes involved in cellular signaling pathways related to inflammation and tumor growth.
Properties
IUPAC Name |
tert-butyl 3-(cyanomethyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN4O4/c1-16(2,3)26-15(25)23-12-19(13-23,8-9-21)24-11-14(10-22-24)20-27-17(4,5)18(6,7)28-20/h10-11H,8,12-13H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNCBQULUUIOLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3(CN(C3)C(=O)OC(C)(C)C)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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